molecular formula C20H28N6O B11256400 N-(2,5-dimethylphenyl)-4-(4-(ethylamino)-6-methylpyrimidin-2-yl)piperazine-1-carboxamide

N-(2,5-dimethylphenyl)-4-(4-(ethylamino)-6-methylpyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B11256400
M. Wt: 368.5 g/mol
InChI Key: JSCVZIPURSVIAS-UHFFFAOYSA-N
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Description

“N-(2,5-dimethylphenyl)-4-(4-(ethylamino)-6-methylpyrimidin-2-yl)piperazine-1-carboxamide” is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,5-dimethylphenyl)-4-(4-(ethylamino)-6-methylpyrimidin-2-yl)piperazine-1-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the ethylamino group, and finally, the coupling with the piperazine and carboxamide groups. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents such as EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The aromatic ring and the pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic or pyrimidine rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)-4-(4-(methylamino)-6-methylpyrimidin-2-yl)piperazine-1-carboxamide
  • N-(2,5-dimethylphenyl)-4-(4-(propylamino)-6-methylpyrimidin-2-yl)piperazine-1-carboxamide

Uniqueness

“N-(2,5-dimethylphenyl)-4-(4-(ethylamino)-6-methylpyrimidin-2-yl)piperazine-1-carboxamide” is unique due to its specific substitution pattern on the pyrimidine and piperazine rings. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C20H28N6O

Molecular Weight

368.5 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazine-1-carboxamide

InChI

InChI=1S/C20H28N6O/c1-5-21-18-13-16(4)22-19(24-18)25-8-10-26(11-9-25)20(27)23-17-12-14(2)6-7-15(17)3/h6-7,12-13H,5,8-11H2,1-4H3,(H,23,27)(H,21,22,24)

InChI Key

JSCVZIPURSVIAS-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)NC3=C(C=CC(=C3)C)C

Origin of Product

United States

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